N-(6-ethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide
Description
N-(6-Ethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with an ethoxy group at position 6 and a pyridin-3-ylmethyl moiety. The benzamide ring is further modified with a phenoxy group at position 2.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O3S/c1-2-33-24-14-15-25-26(17-24)35-28(30-25)31(19-20-7-6-16-29-18-20)27(32)21-10-12-23(13-11-21)34-22-8-4-3-5-9-22/h3-18H,2,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQRTUMUBAUOQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-amino-6-ethoxybenzothiazole, which is then coupled with 4-phenoxybenzoic acid under specific conditions to form the intermediate product. This intermediate is further reacted with pyridin-3-ylmethyl chloride in the presence of a base to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. The purity of the final product is ensured through rigorous purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring and the phenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-(6-ethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-tubercular, and antibacterial properties
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially modulating inflammatory responses or bacterial growth .
Comparison with Similar Compounds
Structural Analogues in the Benzamide-Thiazole Class
Thiazole-Morpholine/Piperazine Derivatives ()
Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and 3,4-dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4e) share a benzamide-thiazole scaffold. Key differences include:
- Substituents: These analogs lack the ethoxy and phenoxy groups present in the target compound but incorporate morpholine/piperazine moieties.
- Spectral Data : Characterized via $ ^1H $-NMR (δ 7.5–8.2 ppm for aromatic protons), $ ^{13}C $-NMR, and HRMS .
- Physical Properties : Melting points range from 180–220°C, higher than ethoxy-substituted analogs (e.g., 255.9°C for a related compound in ) .
Fluorinated Benzamide Derivatives ()
Compounds like 4-fluoro-N-(4-methoxy-7-morpholinobenzo[d]thiazol-2-yl)benzamide (TOZ5) and 2-fluoro-N-(4-methoxy-7-morpholinobenzo[d]thiazol-2-yl)benzamide (TOZ6) feature fluorine substituents and morpholine groups.
- Synthesis Yields : TOZ6 has an 86% yield, higher than most fluorinated analogs (29–45%) .
- Structural Confirmation : $ ^1H $-NMR confirms fluorine-induced deshielding (δ 7.8–8.3 ppm) .
Ethoxy-Substituted Analogs ()
A structurally similar compound, N-(6-Ethoxybenzo[d]thiazol-2-yl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide (7) , shares the ethoxybenzothiazole core.
- Elemental Analysis : Calcd. C: 52.76%, H: 3.27%, N: 13.38%; Found: C: 52.98%, H: 3.48%, N: 13.74% .
- IR Data : Peaks at 3336 cm$ ^{-1} $ (NH), 1680 cm$ ^{-1} $ (C=O) .
Table 1: Key Properties of Selected Analogs
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